Ribocil-C (R enantiomer)
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Overview
Description
Ribocil-C (R enantiomer) is the R enantiomer of Ribocil-C . It is a highly selective inhibitor of bacterial riboflavin riboswitches .
Synthesis Analysis
Ribocil was found to be a racemic mixture of iso-mers which after separation led to isolation of ribocil-A (R-enantiomer) and ribocil-B (S-enantiomer) with ribocil-B found to be nearly completely responsible for inhibition of RF synthesis .Molecular Structure Analysis
The molecular weight of Ribocil-C (R enantiomer) is 419.50 and its formula is C21H21N7OS . The SMILES representation of its structure is O=C1N=C ( [C@H] (CCC2)CN2CC3=CN (C4=NC=CC=N4)C=N3)NC (C5=CC=CS5)=C1 .Chemical Reactions Analysis
Ribocil-C (R enantiomer) is a highly selective inhibitor of bacterial riboflavin riboswitches . It functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated gene expression and inhibit bacterial growth .Physical And Chemical Properties Analysis
Ribocil-C (R enantiomer) is a solid, white to off-white compound . It is soluble in DMSO to a concentration of at least 6.7 mg/mL . The remarkably close physical and chemical properties of enantiomers present significant obstacles .Mechanism of Action
Safety and Hazards
Future Directions
Riboswitches are a novel antibacterial drug target class that could deliver urgently needed antibiotics via a new mechanism of action . The development of riboswitch specific high-throughput screening methods is needed . The remarkably close physical and chemical properties of enantiomers present significant obstacles, making it necessary to develop novel enantioseparation methods .
properties
IUPAC Name |
2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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